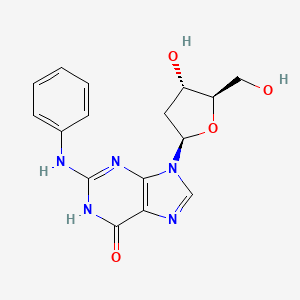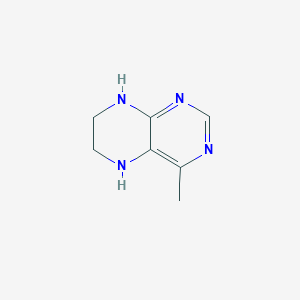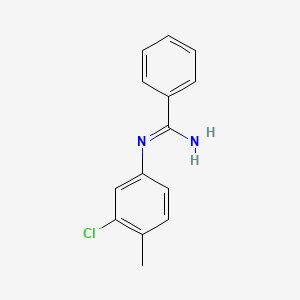
N-(3-Chloro-p-tolyl)benzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-p-tolyl)benzamidine is an organic compound with the molecular formula C14H13ClN2 It is a derivative of benzamidine, where the benzene ring is substituted with a chlorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Chloro-p-tolyl)benzamidine can be synthesized through the desulfitative transformation of thioamides using copper salts. This method involves the activation of C–S bonds under mild conditions, resulting in good to excellent yields . Another method involves the reaction of 3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)aniline with 2,6-difluorophenylacetonitrile and ammonium acetate in DMF at 80°C for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-p-tolyl)benzamidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include copper salts for desulfitative transformations and ammonium acetate for amidine formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with 2,6-difluorophenylacetonitrile yields a white solid product with a yield of 59% .
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-p-tolyl)benzamidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of N-(3-Chloro-p-tolyl)benzamidine involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(3-Chloro-p-tolyl)benzamidine include:
Benzamidine: The parent compound, which lacks the chlorine and methyl substitutions.
N-Benzyl-N-phenyl-N’-p-tolyl-benzamidine: A derivative with additional benzyl and phenyl groups.
Uniqueness
This compound is unique due to the presence of both chlorine and methyl groups on the benzene ring. These substitutions can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
23557-79-1 |
|---|---|
Molekularformel |
C14H13ClN2 |
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
N'-(3-chloro-4-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c1-10-7-8-12(9-13(10)15)17-14(16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17) |
InChI-Schlüssel |
RRAAXVNDOQYYAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


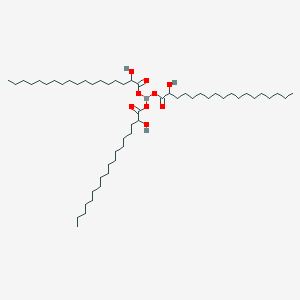
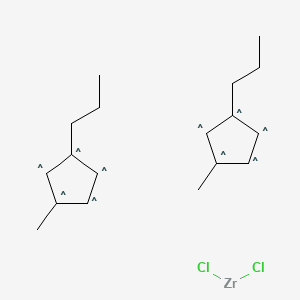
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
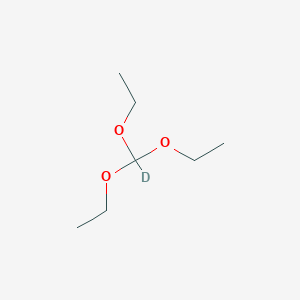


![2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B13827994.png)
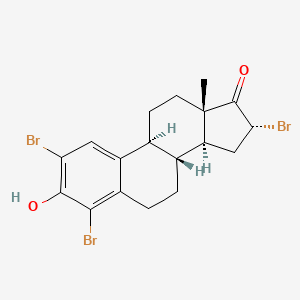
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
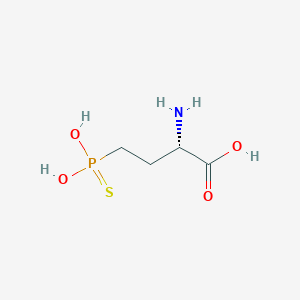
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
